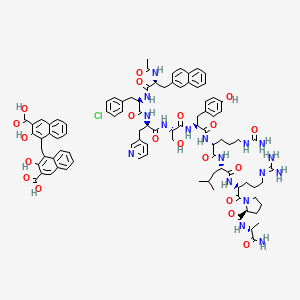
Benzoic acid, 3,3'-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as azo, sulfonate, and carbamoyl groups. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt involves multiple steps, including the formation of azo bonds and the introduction of sulfonate groups. The process typically starts with the diazotization of aniline derivatives, followed by coupling with appropriate aromatic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity reagents and stringent quality control measures to achieve the desired product specifications. The final product is often purified through crystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The azo groups can participate in electron transfer reactions, while the sulfonate groups enhance its solubility and reactivity. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-hydroxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
- Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methyl-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
Uniqueness
The uniqueness of benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable asset in scientific research and industrial processes.
Eigenschaften
| 83249-29-0 | |
Molekularformel |
C37H30N8Na4O17S2 |
Molekulargewicht |
1014.8 g/mol |
IUPAC-Name |
tetrasodium;5-[[3-carboxylato-4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]carbamoylamino]-2-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C37H34N8O17S2.4Na/c1-17(46)31(33(48)40-27-15-21(63(55,56)57)7-11-29(27)61-3)44-42-25-9-5-19(13-23(25)35(50)51)38-37(54)39-20-6-10-26(24(14-20)36(52)53)43-45-32(18(2)47)34(49)41-28-16-22(64(58,59)60)8-12-30(28)62-4;;;;/h5-16,31-32H,1-4H3,(H,40,48)(H,41,49)(H,50,51)(H,52,53)(H2,38,39,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
AYXVBBHZXZIFOO-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

